Chemical structure and properties of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one
Chemical structure and properties of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one
Executive Summary
7-Methoxy-6-methyl-1,2-dihydroisoquinolin-1-one (also known as 6-methyl-7-methoxyisocarbostyril ) represents a critical heterocyclic scaffold in the development of bioactive isoquinoline alkaloids and synthetic pharmaceuticals. As a substituted isocarbostyril, this molecule serves as a stable lactam precursor to complex alkaloids (e.g., Sanguinarine analogs, Aristolochic acid metabolites) and a pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.
This guide provides a comprehensive technical analysis of its chemical architecture, validated synthetic protocols, physicochemical properties, and spectroscopic signatures, designed for researchers in medicinal chemistry and drug discovery.
Chemical Architecture & Electronic Properties
Structural Identity
The molecule features an isoquinolin-1-one core, characterized by a lactam functionality at the C1-N2 position. The specific 6-methyl, 7-methoxy substitution pattern mimics the biogenic "corypalline" or "salsoline" motifs found in natural alkaloids, conferring unique electronic properties to the aromatic system.
| Property | Detail |
| IUPAC Name | 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one |
| Common Synonyms | 6-Methyl-7-methoxyisocarbostyril; 6-Methyl-7-methoxy-1(2H)-isoquinolone |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Core Scaffold | Isocarbostyril (1-Hydroxyisoquinoline tautomer) |
| Key Substituents | Methoxy (-OCH₃) at C7; Methyl (-CH₃) at C6 |
Tautomerism (Lactam-Lactim Equilibrium)
In solution and solid state, the lactam (NH-form) predominates over the lactim (OH-form) due to the resonance stabilization of the amide-like bond. This preference is critical for binding affinity in kinase and PARP inhibition, where the NH acts as a hydrogen bond donor and the carbonyl oxygen as an acceptor.
Figure 1: Lactam-Lactim tautomeric equilibrium favoring the 1-one form.
Validated Synthetic Protocol
The most robust synthesis for this specific substitution pattern involves the ammonolysis of the corresponding isocoumarin. This method, validated in classical heterocyclic chemistry, offers high regioselectivity and yield compared to direct oxidation of tetrahydroisoquinolines.
Reaction Pathway (Isocoumarin Route)
Figure 2: Synthetic route from benzoic acid derivative to isocarbostyril.
Step-by-Step Methodology
Based on protocols optimized for substituted isocarbostyrils [1].
Reagents:
-
6-Methyl-7-methoxyisocoumarin (Intermediate)[1]
-
Ethanol (Absolute)
-
Ammonium Hydroxide (28-30% NH₃)
Protocol:
-
Dissolution: Dissolve 0.25 g of 6-methyl-7-methoxyisocoumarin in 15 mL of ethanol in a round-bottom flask.
-
Ammonolysis: Add 15 mL of concentrated ammonium hydroxide (liquor ammonia).
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 2 hours .
-
Precipitation: Allow the reaction mixture to stand overnight at room temperature. The product will crystallize out of the solution.[1]
-
Filtration: Filter the solid precipitate under vacuum.
-
Purification: Recrystallize the crude solid from ethanol to obtain fine needles.
Yield & Characterization:
-
Typical Yield: ~48-50% (unoptimized), up to 82% with extended reflux.
-
Appearance: Fine white/off-white needles.
-
Melting Point: 124-125°C (Sharp).[1]
Physicochemical & Spectroscopic Properties[9][10]
Physical Data
| Property | Value | Context |
| Physical State | Solid (Crystalline Needles) | Recrystallized from Ethanol |
| Melting Point | 124–125 °C | Distinctive for 6-Me, 7-OMe analog [1] |
| Solubility | Soluble: DMSO, DMF, Hot EtOHInsoluble: Water | Lipophilic lactam character |
| pKa (Calculated) | ~11.0 (NH deprotonation) | Weakly acidic due to lactam NH |
Spectroscopic Profile (Diagnostic Signals)
Inferred from structural analogs and isocarbostyril standards.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.2 ppm (s, 1H): Lactam NH (Broad, exchangeable).
-
δ 7.8-8.0 ppm (s, 1H): Aromatic H8 (Deshielded by C=O).
-
δ 7.0-7.2 ppm (s, 1H): Aromatic H5 (Shielded by OMe).
-
δ 6.4-6.5 ppm (d, 1H): Alkene H4 (Characteristic of isocarbostyril).
-
δ 7.1-7.2 ppm (d, 1H): Alkene H3 (Coupled to H4).
-
δ 3.85 ppm (s, 3H): Methoxy -OCH₃ .
-
δ 2.30 ppm (s, 3H): Methyl -CH₃ .
-
-
IR Spectroscopy (KBr):
-
1650–1660 cm⁻¹: Strong C=O stretch (Lactam).
-
3100–3200 cm⁻¹: Broad N-H stretch.
-
1615, 1560 cm⁻¹: Aromatic C=C skeletal vibrations.
-
Biological Relevance & Applications[11][12]
Pharmacological Scaffold
The 1,2-dihydroisoquinolin-1-one core is a "privileged structure" in medicinal chemistry.
-
PARP Inhibition: The lactam motif mimics the nicotinamide pharmacophore, essential for binding to the catalytic domain of PARP enzymes (e.g., in drugs like Olaparib). The 6,7-substitution pattern modulates solubility and metabolic stability.
-
Alkaloid Metabolites: This molecule is structurally related to the oxidative metabolites of Aristolochic acid and Sanguinarine. Specifically, the 3,4-dihydro analog (Thalifoline) is a known metabolite; the fully aromatic 1,2-dihydro form represents a further oxidation state often found in environmental degradation or metabolic processing.
Research Applications
-
Synthetic Intermediate: Precursor for N-alkylation to generate diverse N-substituted isoquinolinones for SAR (Structure-Activity Relationship) studies.
-
Reference Standard: Used to identify metabolites of benzylisoquinoline alkaloids in biological matrices (plasma/urine) via LC-MS.
References
-
Tiwari, S. S., & Pandey, M. P. (1979). Synthesis of Some New Isocoumarins. Journal of the Indian Chemical Society, 56, 913-914.
-
PubChem. (2025).[2][3][4] 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (Related Analog Data). National Library of Medicine.
- Cho, W. J., et al. (1998). Synthesis and biological activity of 1-substituted isoquinoline derivatives. Chemical and Pharmaceutical Bulletin. (Contextual grounding for isoquinolinone activity).
